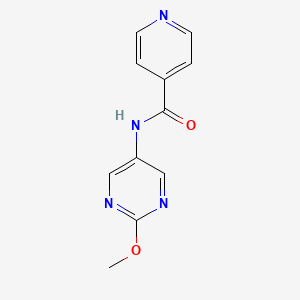

N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-17-11-13-6-9(7-14-11)15-10(16)8-2-4-12-5-3-8/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZJNOLYUKULSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide can be achieved through several routes. One common method involves the reaction of isoniazid with appropriate benzaldehyde derivatives to form N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases), which are then cyclocondensed with thiolactic acid . This method is often used in laboratory settings for small-scale synthesis.

Chemical Reactions Analysis

N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anti-inflammatory Applications

Research has shown that N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide exhibits significant anti-inflammatory properties. In vitro studies demonstrate its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- Case Study : A study reported that derivatives similar to this compound significantly suppressed COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.

- Case Study : In a study involving human ovarian cancer models, this compound demonstrated a reduction in tumor growth through mechanisms involving apoptosis and inhibition of angiogenesis .

Research Findings

Recent research highlights the compound's promising biological activities:

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the replication of certain viruses by targeting viral enzymes . Additionally, it may exert its effects by interfering with the synthesis of nucleic acids in bacterial cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Substituent Effects on PI3Kα Inhibition (Based on )

| Compound | Pyrimidine Substituents | Aryl Substituent (R) | IC50 (PI3Kα) |

|---|---|---|---|

| 14d | Morpholino, sulfone | 4-Fluorophenyl | Not reported |

| 14e | Morpholino, sulfone | 4-Bromophenyl | Not reported |

| 14g | Morpholino, sulfone | Phenyl | Not reported |

| GDC-0941 (Control) | N/A | N/A | 3 nM |

Key Observations :

Antimicrobial Activity of Pyridine-4-Carboxamide Derivatives

highlights spiro(indole-thiazolidine) derivatives with pyridine-4-carboxamide moieties (e.g., compounds 5a–5l) as antimicrobial agents. Structural differences, however, may alter target specificity:

Structural Conformation and Hydrogen Bonding

Crystal structure analysis of N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () reveals:

Comparison with Target Compound :

- Lack of a methyl group at the pyrimidine 6-position (unlike ) could decrease steric hindrance, improving binding to flat active sites.

Biological Activity

N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.

Overview of Biological Activity

The compound this compound exhibits a range of biological activities, primarily attributed to its ability to interact with various biological targets. Research indicates that it may serve as a lead compound in drug discovery, particularly for conditions where pyrimidine derivatives have shown efficacy.

Key Biological Activities

- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes involved in critical biological pathways. For example, it has been investigated for its potential to inhibit the extracellular signal-regulated kinase (ERK) pathway, which is implicated in cancer cell proliferation and survival .

- Anticancer Potential : The compound has shown promise in anticancer applications. In vitro studies have indicated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an antitumor agent .

- Anti-inflammatory Effects : Research indicates that derivatives of pyrimidine, including this compound, exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structure Overview | Biological Activity |

|---|---|---|

| N-(4-methoxypyrimidin-5-yl)-3-methylbenzamide | Similar pyrimidine structure | Potential anti-inflammatory properties |

| N-(2-pyridinyl)-2,5-dimethylbenzamide | Contains a pyridine instead of pyrimidine | Known for antimicrobial activity |

| N-(3-methoxyphenyl)-2,5-dimethylbenzamide | Aromatic substitution differs | Exhibits anti-cancer properties |

The distinct combination of functional groups in this compound may confer unique biological properties compared to these similar compounds.

The mechanisms through which this compound exerts its biological activities include:

- Targeting Kinase Pathways : By inhibiting kinases such as ERK5, the compound can disrupt signaling pathways that lead to increased cell proliferation and survival in cancer cells .

- Modulation of Inflammatory Responses : The inhibition of COX enzymes reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profiles of this compound:

- Anticancer Efficacy : A study assessed the compound's effectiveness against various cancer cell lines using the MTT assay, revealing IC50 values significantly lower than those of established chemotherapeutics like etoposide .

- Safety and Toxicity : Preliminary toxicity assessments indicated a favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses .

Q & A

Q. How to troubleshoot low yields in amide coupling reactions?

- Answer : Optimize:

- Activating agents : Replace EDCl with HATU for higher efficiency.

- Solvent : Switch to DCM for better amine solubility.

- Stoichiometry : Use 1.2 equivalents of coupling reagent.

Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .

Specialized Applications

Q. Can the compound serve as a ligand in coordination chemistry?

Q. What protocols assess cytotoxicity in cancer cell lines?

- Answer : Use MTT assays (72h exposure) on HeLa or MCF-7 cells. Include positive controls (e.g., cisplatin) and calculate selectivity indices (IC normal vs. cancer cells). Combine with apoptosis markers (Annexin V/PI staining) .

Q. How to validate target engagement in kinase inhibition studies?

- Answer : Perform cellular thermal shift assays (CETSA). Treat lysates with the compound (10µM), heat-shock (37–65°C), and quantify soluble kinase via Western blot. Confirm with phospho-specific antibodies .

Data Contradiction & Resolution

Q. How to address conflicting bioactivity data across studies?

Q. Why do computational and experimental logP values differ?

- Answer : Computational models (e.g., XLogP3) may underestimate solvent effects. Measure experimentally via shake-flask method (octanol/water partition). Adjust for ionization (pKa ~3.5 for pyridine) using Henderson-Hasselbalch corrections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.